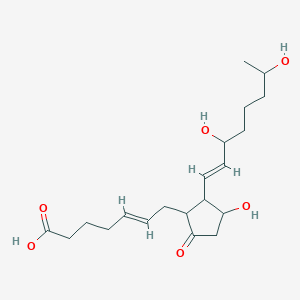

19(R)-hydroxy Prostaglandin E2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-7-[2-[(E)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2+,12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-LSFAUKSKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 19(R)-hydroxy Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring prostaglandin primarily found in high concentrations in primate seminal fluid.[1][2] It plays a significant role in reproductive biology, exhibiting potent smooth muscle relaxant properties and enhancing sperm motility.[3] This guide provides a comprehensive overview of the discovery, isolation, biological activity, and signaling pathways of 19(R)-OH-PGE2, tailored for researchers and professionals in drug development.

Discovery and Biological Significance

The discovery of 19-hydroxylated prostaglandins in the 1970s marked a significant advancement in understanding the complex composition of human seminal plasma.[1][2] It was found that 19-hydroxy PGE1 and PGE2 are the most abundant prostaglandins in human semen, present in substantially higher concentrations than their non-hydroxylated counterparts.[4]

The biosynthesis of 19(R)-OH-PGE2 occurs within the microsomes of the seminal vesicles.[5] The reaction is catalyzed by a specific cytochrome P-450 dependent enzyme that utilizes NADPH to hydroxylate PGE2 at the 19th position.[5][6]

The primary biological functions of 19(R)-OH-PGE2 are centered on its role as a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2). Its significant physiological effects include:

-

Smooth Muscle Relaxation: 19(R)-OH-PGE2 is a powerful vasodilator and relaxant of various smooth muscles.

-

Sperm Function: It has been demonstrated to enhance sperm motility and the ability of sperm to bind to the zona pellucida, suggesting a crucial role in fertilization.[3]

-

Immunomodulation: Like other PGE compounds, it is believed to have immunomodulatory effects within the female reproductive tract.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Source |

| EC50 for Smooth Muscle Relaxation | 200 nM (cat tracheal rings) | |

| Concentration in Seminal Plasma (Fertile Men) | 592.6 ± 312.5 µg/mL (Range: 142.1–1047 µg/mL) | [7] |

| Concentration in Seminal Plasma (Normal Men) | 23-89 µg/mL | [4] |

Experimental Protocols

Isolation and Purification of this compound from Seminal Fluid

This protocol is a composite based on established methods for prostaglandin isolation from seminal plasma.

1. Sample Collection and Preparation:

- Collect human semen samples and allow for liquefaction at room temperature for 30-60 minutes.

- Centrifuge the sample at 1000 x g for 15 minutes to separate the seminal plasma from the spermatozoa.

- Carefully collect the supernatant (seminal plasma) and store at -80°C until further processing.

2. Solid-Phase Extraction (SPE):

- Condition a C18 SPE cartridge with methanol followed by water.

- Acidify the seminal plasma to pH 3.5 with formic acid.

- Load the acidified sample onto the conditioned C18 cartridge.

- Wash the cartridge with water to remove salts and polar impurities.

- Wash the cartridge with a low percentage of methanol in water (e.g., 15%) to elute very polar, non-prostaglandin compounds.

- Elute the prostaglandins from the cartridge with methyl formate or a high percentage of methanol.

- Evaporate the eluate to dryness under a stream of nitrogen.

3. Preparative High-Performance Liquid Chromatography (HPLC):

- Reconstitute the dried extract in the HPLC mobile phase.

- Inject the sample onto a preparative reversed-phase C18 HPLC column.

- Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.

- Monitor the elution profile using a UV detector at approximately 210 nm.

- Collect fractions corresponding to the expected retention time of 19(R)-OH-PGE2.

- Pool the fractions containing the purified compound and evaporate the solvent.

4. Purity Assessment:

- Assess the purity of the isolated 19(R)-OH-PGE2 using analytical HPLC-UV and confirm its identity and structure using liquid chromatography-mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by LC-MS/MS

1. Sample Preparation:

- Thaw seminal plasma samples on ice.

- To a 100 µL aliquot of seminal plasma, add an internal standard (e.g., deuterated 19-OH-PGE2).

- Perform protein precipitation by adding four volumes of cold acetonitrile.

- Vortex and centrifuge at high speed to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness.

- Reconstitute the residue in the LC-MS/MS mobile phase.

2. LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate 19(R)-OH-PGE2 from other prostaglandins.

- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for 19(R)-OH-PGE2 and the internal standard.

3. Quantification:

- Generate a calibration curve using known concentrations of a 19(R)-OH-PGE2 standard.

- Calculate the concentration of 19(R)-OH-PGE2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

19(R)-OH-PGE2 exerts its biological effects primarily through the activation of the EP2 receptor, a Gs-protein coupled receptor. The binding of 19(R)-OH-PGE2 to the EP2 receptor initiates a downstream signaling cascade that leads to the observed physiological responses.

Caption: Signaling cascade of 19(R)-OH-PGE2 via the EP2 receptor.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and quantitative analysis of 19(R)-OH-PGE2 from seminal plasma.

Caption: Workflow for 19(R)-OH-PGE2 isolation and analysis.

Conclusion

This compound is a key bioactive lipid in primate semen with significant potential for further research, particularly in the fields of reproductive health and pharmacology. Its selective agonism at the EP2 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential target for therapeutic intervention. This guide provides a foundational understanding for researchers and drug development professionals to explore the multifaceted nature of this important prostaglandin.

References

- 1. Isolation of 19,20-dehydroprostaglandins E1 and E2 in human seminal fluid and further studies on 18,19-dehydroprostaglandins E1 and E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandins in human seminal fluid: two novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of seminal prostaglandins in male fertility. I. Relationship of prostaglandin E and 19-OH prostaglandin E with seminal parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and biosynthesis of 20-hydroxyprostaglandins E1 and E2 in ram seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins E and F, and 19-hydroxylated E and F (series I and II) in semen of fertile men. Gas and liquid chromatographic separation with selected ion detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 19(R)-hydroxy Prostaglandin E2 in Human Seminal Fluid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human seminal fluid is uniquely rich in prostaglandins (PGs), with 19-hydroxyprostaglandin E1 (19-OH-PGE1) and E2 (19-OH-PGE2) being the most abundant, often found in concentrations four times higher than their non-hydroxylated counterparts, PGE1 and PGE2.[1] These molecules are synthesized in the seminal vesicles and vas deferens and are believed to play a role in various physiological processes.[2][3] This technical guide provides a detailed overview of the biosynthesis pathway of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2), including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Biosynthesis Pathway of this compound

The synthesis of 19(R)-OH-PGE2 is a multi-step enzymatic process primarily occurring in the epithelial cells of the seminal vesicles and the distal vas deferens.[2] The pathway involves the sequential action of three key enzymes: Prostaglandin-endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2); Cytochrome P450 4F8 (CYP4F8), which acts as a PGH 19-hydroxylase; and Prostaglandin E Synthase 1 (PTGES1), also known as microsomal PGE synthase-1 (mPGES-1).[2]

The proposed biosynthetic cascade is as follows:

-

Arachidonic Acid Release: The pathway is initiated by the release of arachidonic acid from membrane phospholipids.

-

Formation of Prostaglandin H2 (PGH2): Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase and peroxidase activities of COX-2.[4]

-

19-hydroxylation of PGH2: PGH2 is then hydroxylated at the 19th carbon position by CYP4F8 to form 19-hydroxy-PGH2.[5]

-

Isomerization to 19(R)-OH-PGE2: Finally, 19-hydroxy-PGH2 is isomerized by mPGES-1 to produce 19(R)-hydroxy-PGE2.[2][5]

Quantitative Data

The concentrations of various prostaglandins in human seminal fluid have been quantified in several studies. The following tables summarize the available quantitative data.

Table 1: Prostaglandin Concentrations in Human Seminal Fluid

| Prostaglandin | Concentration (µg/mL) | Reference |

| Prostaglandins E (PGEs) | 63.5 ± 49.3 (range: 9-164) | [6] |

| 19-hydroxy Prostaglandins E (19-OH PGEs) | 592.6 ± 312.5 (range: 142.1-1047) | [6] |

| Prostaglandins F (PGFs) | 2.6 ± 1.92 (range: 0.95-6.63) | [6] |

| 19-hydroxy Prostaglandins F (19-OH PGFs) | 12.66 ± 5.21 (range: 4-19) | [6] |

| Prostaglandin E2 (PGE2) in pooled plasma | 43.5 ± 8.7 | [7] |

Table 2: Enzyme Kinetic Data

| Enzyme | Substrate | Product | Vmax | Km | Reference |

| Recombinant CYP4F8 | U-44069 (PGH2 analogue) | Oxygenated U-44069 | ~260 pmol/min/pmol P450 | ~7 µM | [5] |

| Monkey Seminal Vesicle Microsomes | Prostaglandin E1 | 19-hydroxy-PGE1 | 0.30 nmol/min/mg protein | 40 µM | [8] |

| Human Seminal Vesicle Microsomes | Prostaglandin E2 | 19-hydroxy-PGE2 | 0.2 nmol/min/mg protein | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 19(R)-OH-PGE2 biosynthesis.

Quantification of Prostaglandins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of prostaglandins in seminal plasma.[6]

Protocol:

-

Sample Preparation:

-

Collect semen samples and immediately centrifuge (e.g., at 1000 x g for 15 minutes at 4°C) to separate seminal plasma.

-

To the seminal plasma, add a deuterated internal standard (e.g., PGF2α-d4) to allow for accurate quantification.

-

Perform ultrafiltration to remove proteins and other high-molecular-weight components.

-

-

Derivatization:

-

The prostaglandins in the ultrafiltrate are derivatized to increase their volatility for GC analysis.

-

A common derivatization agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and piperidine (1:1 v/v).

-

Incubate the sample with the derivatization reagent at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., Dexsil 300 packed column).

-

Use a temperature program to separate the different prostaglandin derivatives.

-

The eluent from the GC is introduced into a mass spectrometer for detection.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify specific ions corresponding to the prostaglandins of interest and the internal standard.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the mRNA expression levels of COX-2, CYP4F8, and mPGES-1 in seminal vesicle tissue.

Protocol:

-

RNA Extraction:

-

Homogenize fresh or frozen seminal vesicle tissue in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

-

-

Quantitative PCR:

-

Perform real-time PCR using a SYBR Green or TaqMan-based assay.

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (COX-2, CYP4F8, mPGES-1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix.

-

Use the following primer sequences for human genes:

-

COX-2 (PTGS2): Forward: 5'-AGGACTCTGCTCACGAAGGA-3', Reverse: 5'-TGACATGGATTGGAACAGCA-3'[9]

-

mPGES-1 (PTGES): Forward: 5'-GAGGATGCCCTGAGACACGGA-3', Reverse: 5'-CCAGAAAGGAGTAGACGAAGCC-3'

-

-

Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Protein Expression Analysis by Western Blot

This protocol describes the detection of COX-2, CYP4F8, and mPGES-1 proteins in seminal vesicle tissue lysates.

Protocol:

-

Protein Extraction:

-

Homogenize seminal vesicle tissue in a lysis buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (COX-2, CYP4F8, or mPGES-1). The choice of antibody and dilution should be optimized.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the light signal using an imaging system to visualize the protein bands.

-

Use a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

-

Immunohistochemistry (IHC) for Protein Localization

This protocol allows for the visualization of the cellular localization of COX-2, CYP4F8, and mPGES-1 within seminal vesicle tissue sections.

Protocol:

-

Tissue Preparation:

-

Fix seminal vesicle tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (e.g., 4-5 µm) and mount them on glass slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at a high temperature to unmask the antigenic sites.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with the primary antibody against the target protein.

-

Wash the sections and incubate with a biotinylated secondary antibody.

-

Wash and then incubate with a streptavidin-HRP complex.

-

Develop the color reaction using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

-

Microscopy:

-

Examine the stained sections under a light microscope to determine the cellular and subcellular localization of the target proteins.

-

Conclusion

The biosynthesis of this compound in human seminal fluid is a specialized pathway involving the coordinated action of COX-2, CYP4F8, and mPGES-1 in the seminal vesicles and vas deferens. Understanding this pathway is crucial for research into male reproductive physiology and may provide insights for drug development targeting prostaglandin-mediated processes. The experimental protocols provided in this guide offer a framework for researchers to investigate the expression, regulation, and activity of the key enzymes involved in this important biosynthetic route. Further research is warranted to fully elucidate the physiological roles of 19(R)-OH-PGE2 and the regulatory mechanisms governing its synthesis.

References

- 1. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.origene.com [cdn.origene.com]

- 3. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General Immunohistochemical Protocol for formalin-fixed, paraffin-embedded tissue sections [protocols.io]

- 5. COX2 (PTGS2) Human qPCR Primer Pair (NM_000963) - Nordic Biosite [nordicbiosite.com]

- 6. researchgate.net [researchgate.net]

- 7. kr.sinobiological.com [kr.sinobiological.com]

- 8. origene.com [origene.com]

- 9. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2 as a Selective EP2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a ubiquitous lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective agonists for these receptors is crucial for dissecting their individual roles and for the targeted development of novel therapeutics. This technical guide focuses on 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a naturally occurring metabolite of PGE2 that has been identified as a potent and selective agonist for the EP2 receptor. This document provides a comprehensive overview of its pharmacological properties, the downstream signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a hydroxylated metabolite of PGE2 found in human seminal plasma.[1] Its unique structure confers a distinct pharmacological profile, most notably its selectivity for the EP2 receptor subtype.[1] Unlike its parent compound, PGE2, which non-selectively activates all EP receptor subtypes, 19(R)-OH PGE2 offers a valuable tool for investigating the specific functions of the EP2 receptor in various physiological processes, including smooth muscle relaxation, inflammation, and immune modulation.[1][2][3]

Quantitative Pharmacological Profile

The selectivity of this compound for the EP2 receptor is a key characteristic that distinguishes it from other prostanoids. The following tables summarize the available quantitative data on its binding affinity and functional potency.

Table 1: Functional Potency (EC50) of this compound

| Assay Description | Receptor Target | Species | EC50 (nM) | Reference |

| Tracheal Ring Relaxation | EP2 | Cat | 200 | [2][3][4] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor Subtype | Functional Effect | Activity of 19(R)-OH PGE2 | Reference |

| EP1 | Guinea Pig Ileum Contraction | Significantly less potent than PGE2 | [1] |

| EP2 | Cat Trachea Relaxation | Potent Agonist | [1] |

| EP3 | Chick Ileum Contraction | Significantly less potent than PGE2 | [1] |

| FP | Cat Iris Contraction | No significant activity | [1] |

| TP | Human Platelet Aggregation | No significant activity | [1] |

| DP | Inhibition of ADP-induced Platelet Aggregation | No significant activity | [1] |

| IP | Inhibition of ADP-induced Platelet Aggregation | No significant activity | [1] |

Signaling Pathways of the EP2 Receptor

Activation of the EP2 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Radioligand: [3H]-PGE2.

-

Non-labeled competitor: this compound.

-

Non-specific binding control: High concentration of non-labeled PGE2 (e.g., 10 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-EP2 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound (for competition curve).

-

-

Add 50 µL of [3H]-PGE2 at a concentration near its Kd to all wells.

-

Add 100 µL of the membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

cAMP Accumulation Assay for Determining Functional Potency (EC50)

This protocol describes a method to measure the ability of this compound to stimulate cAMP production in cells expressing the EP2 receptor.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX).

-

This compound.

-

Forskolin (as a positive control for adenylyl cyclase activation).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

96-well or 384-well cell culture plates.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Plating:

-

Seed HEK293-EP2 cells into a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

-

-

Assay Preparation:

-

Prepare serial dilutions of this compound and forskolin in stimulation buffer.

-

Aspirate the culture medium from the cells and replace it with stimulation buffer.

-

-

Compound Addition:

-

Add the various concentrations of this compound, forskolin, or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Experimental Workflows

Workflow for Determining GPCR Agonist Selectivity

The following diagram illustrates a typical workflow for characterizing the selectivity of a compound like this compound across a panel of related G protein-coupled receptors.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of EP2 receptor function. Its selectivity, as demonstrated by functional assays, allows for the elucidation of the precise roles of the EP2 receptor in health and disease, paving the way for the development of targeted therapies with potentially fewer side effects than non-selective prostaglandin analogs. The experimental protocols and workflows provided in this guide offer a framework for researchers to further characterize this and other selective GPCR agonists.

References

- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Equilibrium and Kinetic Measurements of Ligand Binding to HiBiT-tagged GPCRs on the Surface of Living Cells [en.bio-protocol.org]

An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from arachidonic acid.[1][2] It is notably found in the semen of primates, including humans.[3][4][5] This comprehensive guide delves into the core technical aspects of 19(R)-OH-PGE2, including its chemical structure, physicochemical properties, biological signaling pathways, and the experimental methodologies used for its study.

Chemical Structure and Properties

This compound is a derivative of Prostaglandin E2 (PGE2) with a hydroxyl group at the R position of carbon 19. This structural modification confers specific biological activities.

Systematic IUPAC Name: (5Z,11α,13E,15S,19R)-11,15,19-Trihydroxy-9-oxoprosta-5,13-dien-1-oic acid[6]

Chemical Formula: C20H32O6[1][3][6]

Molecular Weight: 368.5 g/mol [1][3]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H32O6 | [1][3][6] |

| Molecular Weight | 368.5 g/mol | [1][3] |

| Physical Description | Solid | [1] |

| Solubility | DMF: >100 mg/mlDMSO: >100 mg/mlEthanol: >100 mg/mlPBS (pH 7.2): >5 mg/ml | [3][6] |

| Stability | Stable for ≥ 2 years when stored at -20°C. | [6] |

| Melting Point (PGE2) | 67 °C | [4] |

| pKa (PGE2) | 4.77 | [4] |

Signaling Pathway

This compound exerts its biological effects primarily through its selective agonism of the Prostaglandin E2 receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR).[3][5] Activation of the EP2 receptor initiates a canonical Gs signaling cascade.

Upon binding of 19(R)-OH-PGE2, the EP2 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, specifically the Gs alpha subunit. This activation involves the exchange of GDP for GTP on Gsα. The activated Gsα subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression and ultimately lead to the physiological responses associated with 19(R)-OH-PGE2, such as smooth muscle relaxation.[3][6][7]

Experimental Protocols

The study of this compound involves its synthesis, purification, and characterization of its biological activity through various assays.

Synthesis and Purification

The chemical synthesis of prostaglandins, including PGE2 and its analogues, is a complex multi-step process. A well-established method is the Corey synthesis , which utilizes a key bicyclic lactone intermediate (Corey lactone) to construct the prostaglandin scaffold with the correct stereochemistry. Modifications of this general strategy can be employed to introduce the 19(R)-hydroxyl group.

A general workflow for the synthesis and purification is outlined below:

Purification Protocol Principle:

-

Extraction: The crude reaction mixture is typically subjected to liquid-liquid extraction to isolate the lipid-soluble prostaglandin product.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is the primary method for purifying prostaglandins. A reversed-phase C18 column is commonly used with a mobile phase gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an acid (e.g., formic acid) to ensure the carboxylic acid group remains protonated.

-

Characterization: The purity and identity of the final product are confirmed using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Biological Activity Assays

The selective agonist activity of this compound at the EP2 receptor can be quantified using various in vitro and ex vivo assays.

cAMP Accumulation Assay:

This is a common method to assess the activation of Gs-coupled receptors like EP2.

-

Cell Culture: A suitable host cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the human EP2 receptor.

-

Treatment: The cells are then treated with varying concentrations of 19(R)-OH-PGE2.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.

-

Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated to determine the potency of 19(R)-OH-PGE2.

Ex Vivo Smooth Muscle Relaxation Assay:

This assay directly measures the physiological effect of 19(R)-OH-PGE2 on smooth muscle tissue.

-

Tissue Preparation: A smooth muscle tissue that predominantly expresses EP2 receptors, such as cat tracheal rings, is isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction: The tissue is pre-contracted with a spasmogen (e.g., histamine or a thromboxane mimetic).

-

Treatment: Cumulative concentrations of 19(R)-OH-PGE2 are added to the organ bath.

-

Measurement: The relaxation of the smooth muscle is measured isometrically using a force transducer.

-

Data Analysis: A dose-response curve is generated, and the EC50 value for relaxation is determined. An EC50 value of 200 nM has been reported for 19(R)-OH-PGE2 in relaxing cat tracheal rings.[3][4]

Conclusion

This compound is a specific and potent agonist of the EP2 receptor, initiating a well-defined Gs-cAMP-PKA signaling cascade. Its unique structure and biological activity make it a valuable tool for studying prostaglandin signaling and a potential lead compound for the development of selective EP2 receptor modulators for various therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and functional characterization of this important lipid mediator.

References

- 1. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

In Vivo Conversion of 19(R)-hydroxy Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2), a significant metabolite of Prostaglandin E2 (PGE2). This document details its biosynthesis, subsequent metabolic fate, and biological activity, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Introduction

This compound is a naturally occurring prostaglandin found predominantly in the semen of primates, including humans.[1][2] It is recognized for its potent activity as a smooth muscle relaxant and its selective agonism of the prostanoid EP2 receptor.[1] Understanding the in vivo conversion of 19(R)-OH PGE2 is crucial for elucidating its physiological roles and exploring its therapeutic potential.

Biosynthesis of this compound

The primary pathway for the formation of 19(R)-OH PGE2 is through the hydroxylation of PGE2. This reaction is catalyzed by a specific enzyme, prostaglandin 19-hydroxylase, which is believed to be a member of the cytochrome P-450 enzyme family.[3] This enzymatic conversion occurs in the microsomes of seminal vesicles.[3]

Quantitative Data on Biosynthesis

The following table summarizes the key quantitative parameters associated with the biosynthesis of 19-hydroxy PGEs.

| Parameter | Value | Species/System | Conditions | Reference |

| Metabolism Rate of PGE2 to 19-OH PGE2 | 0.2 nmol/min/mg of protein | Human seminal vesicle microsomes | 0.2 mM PGE2, 1 mM NADPH | [3] |

| Apparent Km for PGE1 | 40 µM | Monkey (Macaca fascicularis) seminal vesicle microsomes | 1 mM NADPH | [3] |

| Apparent Vmax for PGE1 | 0.30 nmol/min/mg of protein | Monkey (Macaca fascicularis) seminal vesicle microsomes | 1 mM NADPH | [3] |

| Interindividual Variation in Product/Substrate Ratio | 10-fold difference | Human ejaculates | In vivo | [3] |

In Vivo Conversion and Metabolism of this compound

Once formed, 19(R)-OH PGE2 can undergo further conversion through both enzymatic and non-enzymatic pathways.

Non-Enzymatic Dehydration

A significant metabolic fate of 19(R)-OH PGE2 is its non-enzymatic dehydration to form 19(R)-hydroxy Prostaglandin A2 (19(R)-OH PGA2).[4][5] This conversion is presumed to occur in human seminal plasma where both compounds are found.[5] Another potential dehydration product is 19,20-dehydro-PGE2.[6]

Biological Activity

19(R)-OH PGE2 exerts its biological effects primarily through the selective activation of the prostanoid EP2 receptor.[1] This interaction leads to smooth muscle relaxation.

| Parameter | Value | System | Reference |

| EC50 for tracheal ring relaxation | 200 nM | Cat tracheal rings (expressing EP2 receptors) | [1] |

Experimental Protocols

This section provides an overview of the methodologies used to study the in vivo conversion of 19(R)-OH PGE2.

Assay for Prostaglandin 19-Hydroxylase Activity

This protocol is based on the study of prostaglandin 19-hydroxylase in seminal vesicle microsomes.[3]

Objective: To measure the enzymatic conversion of PGE2 to 19-OH PGE2.

Materials:

-

Microsomal fraction from seminal vesicles

-

Prostaglandin E2 (PGE2) substrate (0.2 mM)

-

NADPH (1 mM)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Inhibitors (optional): Carbon monoxide, proadifen (SKF 525A)

-

Analytical equipment for product quantification (e.g., HPLC, GC-MS)

Procedure:

-

Prepare the microsomal fraction from seminal vesicle homogenates by differential centrifugation.

-

Incubate the microsomal preparation with 0.2 mM PGE2 in the presence of 1 mM NADPH at 37°C.

-

For inhibitor studies, pre-incubate the microsomes with carbon monoxide or proadifen before adding the substrate.

-

Stop the reaction at various time points by adding a quenching solvent (e.g., ice-cold acetone or ethyl acetate).

-

Extract the prostaglandins from the reaction mixture.

-

Analyze the formation of 19-OH PGE2 using a suitable analytical method such as HPLC or GC-MS for separation and quantification.

-

Calculate the rate of formation of 19-OH PGE2 and express it as nmol/min/mg of microsomal protein.

In Vitro Biosynthesis of 19,20-dehydro-PGE2

This protocol is adapted from a study on the biosynthesis of 19,20-dehydro-PGE2.[6]

Objective: To demonstrate the conversion of a precursor fatty acid to 19,20-dehydro-PGE2.

Materials:

-

Ram vesicular gland microsomes

-

5(Z),8(Z),11(Z),14(Z),19-eicosapentaenoic acid (precursor)

-

Glutathione (1 mM)

-

Incubation buffer

-

Analytical equipment: GC-MS, HPLC, UV spectrophotometer

Procedure:

-

Incubate the ram vesicular gland microsomes with the synthetic precursor fatty acid and 1 mM glutathione.

-

Following incubation, extract the lipid products.

-

Identify the formation of 19,20-dehydro-PGE2 using:

-

GC-MS: For mass spectral analysis.

-

Reversed-phase HPLC: To compare the polarity with a known standard.

-

UV analysis after alkali treatment: For spectroscopic confirmation.

-

Oxidative ozonolysis: For structural elucidation.

-

Signaling Pathways and Metabolic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involving this compound.

Caption: Metabolic pathway of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 19R-hydroxy-PGA2 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. On the biosynthesis of 19,20-dehydroprostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 19-Hydroxylation of Prostaglandins in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a wide range of physiological and pathological processes. The metabolic fate of prostaglandins is a critical determinant of their biological activity. One such metabolic pathway is 19-hydroxylation, a reaction that introduces a hydroxyl group at the 19th carbon position of the prostaglandin molecule. This modification can significantly alter the biological properties of the parent prostaglandin, influencing its receptor binding affinity, signaling, and degradation. This technical guide provides a comprehensive overview of the 19-hydroxylation of prostaglandins in human tissues, focusing on the key enzymes, tissue-specific activities, and analytical methodologies for their study.

Core Concepts: Enzymes and Tissue Distribution

The 19-hydroxylation of prostaglandins is primarily catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, specifically from the CYP4F and CYP4A subfamilies. These enzymes are monooxygenases that are predominantly located in the endoplasmic reticulum.[1][2]

Key Enzymes Involved:

-

CYP4F8: This enzyme is prominently expressed in the epithelial cells of the seminal vesicles and vas deferens and is considered the primary enzyme responsible for the 19-hydroxylation of prostaglandin H1 (PGH1) and PGH2, the precursors to various prostaglandins.[3]

-

CYP4A11: Found in the liver and kidney, CYP4A11 is known to metabolize various fatty acids.[4] While its primary role in prostaglandin metabolism is ω-hydroxylation (at the C20 position), it can also contribute to 19-hydroxylation.

-

CYP4F2: Widely distributed in the liver and other tissues, CYP4F2 is another key enzyme in eicosanoid metabolism.[5] It is primarily known for its role in the ω-hydroxylation of leukotrienes and prostaglandins but can also exhibit 19-hydroxylase activity.

Tissue-Specific Activity:

The 19-hydroxylation of prostaglandins is most prominent in the seminal vesicles , leading to high concentrations of 19-hydroxyprostaglandins in human seminal fluid.[2][6] The liver and kidney also exhibit 19-hydroxylase activity, albeit to a lesser extent, contributing to the systemic metabolism of prostaglandins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the 19-hydroxylation of prostaglandins in human tissues.

Table 1: Kinetic Parameters of Human CYP Enzymes in Prostaglandin Hydroxylation

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/pmol P450) | Tissue Source |

| CYP4F8 | PGH2 analogue (U-44069) | ω-2 and ω-3 hydroxy metabolites | ~7 | ~260 | Seminal Vesicles |

| CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49,100 | Liver |

| CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7,400 | Liver |

Note: Kinetic data for the direct 19-hydroxylation of prostaglandins by CYP4A11 and CYP4F2 are limited; data for the related ω-hydroxylation of arachidonic acid are provided as a reference for their metabolic capacity.[7]

Table 2: Concentration of 19-Hydroxyprostaglandins in Human Seminal Fluid

| Prostaglandin Metabolite | Concentration Range (µg/mL) |

| 19-Hydroxy PGEs (E1 + E2) | 90 - 260 |

| Prostaglandin Es (E1 + E2) | 30 - 200 |

Data from men with proven fertility.[2]

Signaling Pathways and Biological Significance

The addition of a hydroxyl group at the C-19 position can alter the interaction of prostaglandins with their cognate G protein-coupled receptors (GPCRs), leading to modified downstream signaling.

19-Hydroxy PGEs and Prostanoid Receptors:

-

19(R)-Hydroxy PGE2 has been identified as a selective agonist for the EP2 receptor subtype . In contrast to PGE2, which can activate multiple EP receptor subtypes, 19(R)-OH PGE2 shows greater potency at EP2 receptors. It does not significantly stimulate EP1, EP3, or FP receptors.[1]

-

19(R)-Hydroxy PGE1 acts as an agonist for the EP1 and EP3 receptor subtypes , exhibiting contractile activity on smooth muscle.[7]

This receptor selectivity suggests that 19-hydroxylation is not merely a catabolic process but can generate metabolites with distinct biological activities. For instance, the high concentrations of 19-hydroxy PGEs in seminal fluid are thought to play a role in suppressing the female immune response to sperm.[8]

Diagram of Prostaglandin Synthesis and 19-Hydroxylation Pathway:

Caption: Biosynthesis and 19-hydroxylation of major prostaglandins.

Diagram of 19-Hydroxy PGE Signaling:

Caption: Differential receptor activation by PGE2 and its 19-hydroxy metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of prostaglandin 19-hydroxylation.

Isolation of Microsomes from Human Tissue (e.g., Liver)

This protocol describes the preparation of the microsomal fraction, which is enriched in cytochrome P450 enzymes.[9][10]

Materials:

-

Fresh or frozen human liver tissue

-

Homogenization Buffer: 0.25 M sucrose solution containing protease and phosphatase inhibitors.

-

MPER buffer or similar for resuspension.

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Tissue Preparation: On ice, weigh 100-400 mg of liver tissue and place it in a pre-chilled Dounce homogenizer.

-

Homogenization: Add cold Homogenization Buffer (500 µL per gram of tissue) and gently homogenize with 10-15 strokes.

-

Low-Speed Centrifugation: Transfer the homogenate to a microfuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

High-Speed Centrifugation: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomes.

-

Washing: Discard the supernatant (cytosolic fraction). Resuspend the microsomal pellet in fresh, cold Homogenization Buffer and repeat the high-speed centrifugation.

-

Final Resuspension: Discard the supernatant and resuspend the final microsomal pellet in an appropriate buffer (e.g., MPER) for storage at -80°C or immediate use.

Diagram of Microsome Isolation Workflow:

Caption: Workflow for the isolation of the microsomal fraction from tissue.

Prostaglandin 19-Hydroxylase Activity Assay in Microsomes

This assay measures the enzymatic conversion of a prostaglandin substrate to its 19-hydroxylated product.

Materials:

-

Isolated human liver or seminal vesicle microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or 1 mM NADPH)

-

Prostaglandin substrate (e.g., PGE2, PGF2α) at various concentrations

-

Ice-cold organic solvent (e.g., acetonitrile or ethyl acetate) to stop the reaction

-

Incubator/shaker

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the microsomal preparation. Pre-warm the mixture to 37°C.

-

Initiate Reaction: Add the prostaglandin substrate to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 0, 10, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an ice-cold organic solvent.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant containing the metabolites for analysis by LC-MS/MS.

Analysis of 19-Hydroxyprostaglandins by LC-MS/MS

This method allows for the sensitive and specific quantification of 19-hydroxylated prostaglandins.

A. Sample Preparation (from Seminal Fluid or Reaction Mixture):

-

Extraction: For seminal fluid, perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the prostaglandins.[11][12] For reaction mixtures, the supernatant after protein precipitation can often be directly analyzed after appropriate dilution.

-

Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group is typically methylated, and hydroxyl groups are converted to trimethylsilyl ethers.[2]

B. LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PGE2 | 351.2 | 315.2 / 271.2 |

| PGF2α | 353.2 | 193.1 |

| 19-OH-PGE2 | 367.2 | 349.2 / 331.2 |

| 19-OH-PGF2α | 369.2 | 193.1 |

| PGE2-d4 (Internal Standard) | 355.2 | 319.2 / 275.2 |

Note: These are representative transitions and should be optimized for the specific instrument used.[13][14]

Diagram of Analytical Workflow:

Caption: General workflow for the analysis of 19-hydroxyprostaglandins.

Conclusion

The 19-hydroxylation of prostaglandins represents a significant metabolic pathway that modulates the biological activity of these potent lipid mediators. The enzymes primarily responsible for this modification, particularly CYP4F8 in the seminal vesicles, generate metabolites with altered receptor specificities and downstream signaling effects. A thorough understanding of this process, facilitated by the robust experimental protocols outlined in this guide, is crucial for researchers in reproductive biology, pharmacology, and drug development. Further investigation into the tissue-specific regulation of these enzymes and the precise physiological roles of 19-hydroxylated prostaglandins will continue to be an important area of research.

References

- 1. Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin and leukotriene omega-hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandins in human seminal plasma. Prostaglandins and related factors 46 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PlumX [plu.mx]

- 8. Suppression of natural killer cell activity by human seminal plasma in vitro: identification of 19-OH-PGE as the suppressor factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Quantification of 19(R)-hydroxy Prostaglandin E2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring prostaglandin found in primate semen, including that of humans.[1] It is a potent smooth muscle relaxant and acts as a selective agonist for the EP2 receptor, with an EC50 value of 200 nM for relaxing cat tracheal rings.[1] 19(R)-OH PGE2 is formed from the hydroxylation of Prostaglandin E2 (PGE2) by prostaglandin 19-hydroxylase, which is suggested to be a cytochrome P-450 enzyme.[2] Given its biological activity and potential roles in reproductive physiology, accurate quantification of 19(R)-OH PGE2 in biological matrices is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of 19(R)-OH PGE2 using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While specific validation data for 19(R)-OH PGE2 is not widely published, this protocol is based on established methods for the analysis of PGE2 and other isoprostanes.[3][4][5][6]

Signaling Pathway

This compound is known to be a selective agonist for the prostanoid EP2 receptor.[1] Upon binding, it is expected to initiate downstream signaling cascades typically associated with EP2 receptor activation, which involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to a cellular response, such as smooth muscle relaxation.

Experimental Protocols

1. Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from methods for other prostaglandins and may require optimization for specific biological matrices.[7][8]

-

Materials:

-

Oasis HLB SPE cartridges (or equivalent)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Internal Standard (IS): PGE2-d4 (or other suitable deuterated prostaglandin)

-

Nitrogen evaporator

-

-

Procedure:

-

Acidify the biological sample (e.g., seminal plasma, cell culture supernatant) to approximately pH 3.5 with formic acid.

-

Add the internal standard (e.g., PGE2-d4) to the sample.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of 15% methanol in water.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).

-

2. LC-MS/MS Analysis

The following parameters are suggested based on typical prostaglandin analysis and should be optimized for the specific instrument used.[3][5][6]

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 20% B to 90% B over approximately 10 minutes is a good starting point.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 40°C

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for 19(R)-OH PGE2 is expected to be [M-H]⁻ at m/z 367.5 (based on a molecular weight of 368.5 g/mol ).[1] Product ions would need to be determined by infusing a standard solution and performing a product ion scan. For the internal standard PGE2-d4, a common transition is m/z 357 -> 275.[6]

Experimental Workflow

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are example tables for presenting validation and sample analysis data. The values provided are hypothetical and based on typical performance for similar assays.[3][7][9]

Table 1: LC-MS/MS Parameters for 19(R)-hydroxy PGE2 and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 19(R)-hydroxy PGE2 | 367.5 | To be determined | To be determined |

| PGE2-d4 (IS) | 357.2 | 275.1 | 25 |

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| 19(R)-hydroxy PGE2 | 0.1 - 100 | > 0.995 |

Table 3: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 19(R)-hydroxy PGE2 | 0.3 | < 15 | < 15 | 95 - 105 |

| 10 | < 10 | < 10 | 98 - 102 | |

| 80 | < 10 | < 10 | 97 - 103 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| 19(R)-hydroxy PGE2 | 0.05 | 0.1 |

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis, while based on methods for related compounds, offer a solid starting point for researchers. Method validation, including the determination of specific MRM transitions, linearity, precision, accuracy, LOD, and LOQ, is essential for obtaining reliable quantitative data. The successful application of this method will facilitate a better understanding of the biological roles of 19(R)-hydroxy PGE2.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 5. researchgate.net [researchgate.net]

- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Development of a Competitive ELISA for 19(R)-hydroxy Prostaglandin E2: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and implementation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2). 19(R)-OH PGE2 is a metabolite of Prostaglandin E2 (PGE2) and is known to be a potent and selective agonist for the EP2 receptor.[1][2] The ability to accurately measure the concentration of this lipid mediator is crucial for research in areas such as inflammation, cancer, and reproductive biology. These application notes detail the necessary steps for assay development, including the critical initial phase of producing a specific antibody, followed by a detailed protocol for the competitive ELISA, and guidelines for data analysis.

Introduction

This compound is a naturally occurring prostaglandin found in various biological samples, including primate semen.[2] Its primary mechanism of action is through the activation of the Prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor. Upon binding, it initiates a signaling cascade that plays a role in diverse physiological processes, including smooth muscle relaxation.[1][2] Given its specific biological activities, a sensitive and specific immunoassay is essential for advancing our understanding of its roles in health and disease. This document outlines the development of a competitive ELISA, a robust and high-throughput method ideal for quantifying small molecules like 19(R)-OH PGE2.

I. Signaling Pathway of this compound

19(R)-OH PGE2 selectively binds to and activates the EP2 receptor, a Gs-coupled receptor. This interaction triggers a downstream signaling cascade that is crucial for its biological effects.

Caption: Signaling pathway of 19(R)-OH PGE2 via the EP2 receptor.

II. Development of a Specific Antibody for 19(R)-OH PGE2

A highly specific primary antibody is the most critical reagent for this ELISA. As a small molecule (hapten), 19(R)-OH PGE2 is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.

Experimental Protocol: Antibody Production

1. Hapten-Carrier Conjugation:

This protocol describes the conjugation of 19(R)-OH PGE2 to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for ELISA plate coating, using the carbodiimide (EDC) crosslinker method.

-

Materials:

-

This compound

-

Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Conjugation Buffer: 0.1 M MES buffer, pH 4.7

-

Reaction Buffer: PBS, pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

-

Procedure:

-

Dissolve 1 mg of 19(R)-OH PGE2 in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute in 1 ml of Conjugation Buffer.

-

Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the 19(R)-OH PGE2 solution.

-

Incubate for 15 minutes at room temperature to activate the carboxyl group of the prostaglandin.

-

Dissolve 5 mg of KLH or BSA in 1 ml of Reaction Buffer.

-

Add the activated 19(R)-OH PGE2 solution to the carrier protein solution.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

-

Dialyze the conjugate extensively against PBS (pH 7.4) at 4°C with several buffer changes to remove unreacted reagents.

-

Determine the protein concentration and store the conjugate at -20°C.

-

2. Immunization and Antibody Production:

This is a general guideline for polyclonal antibody production in rabbits. All animal procedures should be performed in accordance with institutional guidelines.

-

Immunization Schedule:

-

Day 0: Collect pre-immune serum from the rabbit. Emulsify the 19(R)-OH PGE2-KLH conjugate (100 µg) with an equal volume of Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.[3]

-

Day 14, 28, 42: Boost with 50 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).[3]

-

Day 52: Collect a test bleed and evaluate the antibody titer using an indirect ELISA.

-

Subsequent Bleeds: If the titer is high, proceed with larger bleeds. Boosts can be continued every 4 weeks to maintain a high antibody titer.

-

3. Antibody Purification:

-

Purify the IgG fraction from the rabbit serum using Protein A/G affinity chromatography according to the manufacturer's instructions.

-

For higher specificity, an antigen-affinity purification column can be prepared by coupling 19(R)-OH PGE2 to a solid support.

III. Competitive ELISA Protocol for 19(R)-OH PGE2

This protocol is based on the principle of competition between the 19(R)-OH PGE2 in the sample and a fixed amount of enzyme-labeled 19(R)-OH PGE2 for a limited number of antibody binding sites coated on a microplate. The signal is inversely proportional to the concentration of 19(R)-OH PGE2 in the sample.

Experimental Workflow

Caption: Workflow for the competitive ELISA of 19(R)-OH PGE2.

Detailed Protocol

Materials:

-

96-well high-binding microplate

-

Purified anti-19(R)-OH PGE2 antibody

-

19(R)-OH PGE2-BSA conjugate (for coating)

-

19(R)-OH PGE2 standard

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 1% BSA in PBST

-

Assay Buffer: 0.1% BSA in PBST

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the 19(R)-OH PGE2-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted conjugate to each well of the microplate.

-

Incubate overnight at 4°C.

-

-

Washing:

-

Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Aspirate the blocking solution and wash the plate three times with Wash Buffer.

-

-

Competitive Reaction:

-

Prepare serial dilutions of the 19(R)-OH PGE2 standard in Assay Buffer.

-

Prepare your samples, diluting them in Assay Buffer if necessary.

-

In a separate dilution plate or tubes, pre-incubate 50 µL of the standard or sample with 50 µL of the diluted anti-19(R)-OH PGE2 antibody for 1 hour at room temperature.

-

Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing:

-

Aspirate the solution and wash the plate three times with Wash Buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the enzyme-conjugated secondary antibody in Assay Buffer to its optimal concentration.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Aspirate the secondary antibody solution and wash the plate five times with Wash Buffer.

-

-

Substrate Development:

-

Add 100 µL of the Substrate Solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

-

Stopping the Reaction:

-

Add 50 µL of Stop Solution to each well.

-

-

Reading the Plate:

-

Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

-

IV. Data Presentation and Analysis

The data generated from the competitive ELISA should be analyzed to determine the concentration of 19(R)-OH PGE2 in the unknown samples.

Standard Curve:

A standard curve is generated by plotting the absorbance values (OD450) against the corresponding concentrations of the 19(R)-OH PGE2 standards. A four-parameter logistic (4-PL) curve fit is typically used for competitive ELISAs.

Table 1: Example Standard Curve Data

| Standard Concentration (pg/mL) | OD 450 (Replicate 1) | OD 450 (Replicate 2) | Average OD 450 |

| 0 | 1.852 | 1.848 | 1.850 |

| 10 | 1.625 | 1.635 | 1.630 |

| 50 | 1.150 | 1.160 | 1.155 |

| 100 | 0.820 | 0.830 | 0.825 |

| 500 | 0.350 | 0.360 | 0.355 |

| 1000 | 0.180 | 0.190 | 0.185 |

| 5000 | 0.085 | 0.095 | 0.090 |

Sample Concentration Calculation:

The concentration of 19(R)-OH PGE2 in the unknown samples is interpolated from the standard curve using the average absorbance values of the samples. The calculated concentration should be multiplied by the dilution factor of the sample.

Table 2: Assay Performance Characteristics (Hypothetical Data)

| Parameter | Value |

| Assay Range | 50 - 1000 pg/mL |

| Sensitivity (LOD) | 25 pg/mL |

| Intra-assay CV | < 10% |

| Inter-assay CV | < 15% |

Cross-Reactivity:

To ensure the specificity of the assay, the cross-reactivity of the antibody with structurally related prostaglandins should be evaluated.

Table 3: Cross-Reactivity Profile (Hypothetical Data)

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Prostaglandin E2 (PGE2) | < 1 |

| Prostaglandin F2α (PGF2α) | < 0.1 |

| 19(S)-hydroxy Prostaglandin E2 | < 5 |

V. Conclusion

The development of a specific and sensitive competitive ELISA for this compound is a multi-step process that begins with the production of a high-affinity antibody. The protocols outlined in this document provide a comprehensive framework for achieving this, from immunogen preparation to the final assay procedure and data analysis. This assay will be a valuable tool for researchers investigating the physiological and pathological roles of 19(R)-OH PGE2, facilitating advancements in various fields of biomedical research and drug development.

References

Application Notes and Protocols: Quantitative Analysis of 19-Hydroxylated Prostaglandins by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-hydroxylated prostaglandins (19-OH PGs) are significant biologically active lipids, predominantly found in seminal plasma, that play a role in various physiological processes.[1][2][3] Accurate and sensitive quantification of these compounds is crucial for understanding their function in both health and disease. Gas chromatography-mass spectrometry (GC-MS) stands as a robust analytical technique for the determination of prostaglandins, offering high sensitivity and specificity, particularly when coupled with selected ion monitoring (SIM).[2] However, due to their low volatility, prostaglandins require derivatization prior to GC-MS analysis to form more volatile and thermally stable compounds.[4]

This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 19-hydroxylated prostaglandins E (19-OH PGEs) and F (19-OH PGFs) from biological matrices using GC-MS.

Quantitative Data Summary

The following table summarizes the reported concentrations of 19-hydroxylated prostaglandins in human seminal plasma from various studies.

| Prostaglandin | Sample Type | Concentration Range (µg/mL) | Mean Concentration ± SD (µg/mL) | Subject Group | Reference |

| 19-OH PGEs | Seminal Plasma | 142.1 - 1047 | 592.6 ± 312.5 | Fertile Men | [2] |

| 19-OH PGFs | Seminal Plasma | 4 - 19 | 12.66 ± 5.21 | Fertile Men | [2] |

| 19-OH PGEs | Seminal Plasma | 90 - 260 | - | Fertile Men | [1] |

| 19-OH PGFs | Seminal Plasma | - | 59 | Fertile Men | [5] |

| 19-OH PGFs | Seminal Plasma | - | 49.5 | Infertile Men | [5] |

| 19-OH PGFs | Seminal Plasma | - | 45 | Vasectomized Men | [5] |

Experimental Protocols

A generalized workflow for the analysis of 19-hydroxylated prostaglandins is presented below.

Caption: Experimental workflow for GC-MS analysis of 19-hydroxylated prostaglandins.

Sample Preparation and Extraction

a) From Seminal Plasma:

-

Immediately after collection, centrifuge the semen sample to separate the seminal plasma.[2]

-

To prevent degradation, samples can be stored in acetone at -20°C.[1]

-

For extraction, an internal standard (e.g., PGF2α D4) should be added to the seminal plasma.[2]

-

Perform ultrafiltration to remove proteins and other high molecular weight components.[2]

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for cleanup and concentration of prostaglandins.

b) From Cell Culture Media:

-

Collect the cell culture supernatant.[6]

-

Add an internal standard to the supernatant.

-

Extract the prostaglandins using a C18 SPE column.[6]

-

Elute the prostaglandins from the SPE column with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a stream of nitrogen.

c) From Tissues: